3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione
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Overview
Description
3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione is an organic compound that features a benzimidazole core substituted with a piperidine-2,6-dione moiety and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione typically involves multiple steps. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. The piperidine-2,6-dione moiety can be introduced via a nucleophilic substitution reaction. The boronate ester group is then attached using a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the benzimidazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heteroaryl groups .
Scientific Research Applications
3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione has several scientific research applications:
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It serves as a probe for studying biological processes and as a building block for designing bioactive molecules.
Medicine: The compound has potential therapeutic applications, including as an enzyme inhibitor or a ligand for targeting specific proteins.
Mechanism of Action
The mechanism of action of 3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and molecular recognition. The benzimidazole core can interact with various biological targets, such as DNA, proteins, and enzymes, through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar boronate ester group but differs in the core structure, which is aniline instead of benzimidazole.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a boronate ester group but has a pyridine core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound has a benzaldehyde core with a boronate ester group.
Uniqueness
The uniqueness of 3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione lies in its combination of a benzimidazole core, piperidine-2,6-dione moiety, and boronate ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H24BN3O5 |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
3-[3-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H24BN3O5/c1-18(2)19(3,4)28-20(27-18)11-6-7-12-14(10-11)22(5)17(26)23(12)13-8-9-15(24)21-16(13)25/h6-7,10,13H,8-9H2,1-5H3,(H,21,24,25) |
InChI Key |
DWNAROZFQNMHNO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)N3C)C4CCC(=O)NC4=O |
Origin of Product |
United States |
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